1-(3,5-Dimethoxybenzyl)isoquinoline 1-(3,5-Dimethoxybenzyl)isoquinoline
Brand Name: Vulcanchem
CAS No.: 98237-14-0
VCID: VC20156726
InChI: InChI=1S/C18H17NO2/c1-20-15-9-13(10-16(12-15)21-2)11-18-17-6-4-3-5-14(17)7-8-19-18/h3-10,12H,11H2,1-2H3
SMILES:
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol

1-(3,5-Dimethoxybenzyl)isoquinoline

CAS No.: 98237-14-0

Cat. No.: VC20156726

Molecular Formula: C18H17NO2

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Dimethoxybenzyl)isoquinoline - 98237-14-0

Specification

CAS No. 98237-14-0
Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
IUPAC Name 1-[(3,5-dimethoxyphenyl)methyl]isoquinoline
Standard InChI InChI=1S/C18H17NO2/c1-20-15-9-13(10-16(12-15)21-2)11-18-17-6-4-3-5-14(17)7-8-19-18/h3-10,12H,11H2,1-2H3
Standard InChI Key DAZOEUNUVSUWDF-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)CC2=NC=CC3=CC=CC=C32)OC

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 1-(3,5-dimethoxybenzyl)isoquinoline consists of an isoquinoline scaffold fused with a benzyl group bearing methoxy substituents at the 3- and 5-positions. The methoxy groups enhance lipophilicity, facilitating membrane permeability and interactions with hydrophobic binding pockets in biological targets . The isoquinoline core contributes to electron-rich aromatic systems, enabling π-π stacking and hydrogen bonding with receptors .

Key Structural Features:

  • Isoquinoline Core: A bicyclic heteroaromatic system with a nitrogen atom at position 2, conferring basicity and enabling salt formation (e.g., hydrochloride) .

  • 3,5-Dimethoxybenzyl Substituent: The methoxy groups act as electron-donating moieties, stabilizing the molecule and modulating receptor affinity .

  • Stereoelectronic Properties: The planar isoquinoline ring and flexible benzyl side chain allow conformational adaptability during target binding .

Synthetic Routes and Optimization

Condensation Reaction

The synthesis of 1-(3,5-dimethoxybenzyl)isoquinoline derivatives involves a condensation reaction between 3,4-dihydroxyphenethylamine (or its acid addition salt) and a substituted phenylglycidic acid ester or alkali metal salt. The reaction proceeds under acidic conditions (pH 2–4) at 20–100°C, with water-miscible solvents like methanol or ethanol .

Representative Synthesis (Adapted from US3497516A):

StepReagents/ConditionsProductYield
13,4-Dihydroxyphenethylamine HCl + Sodium 3-(3,5-dimethoxyphenyl)glycidateCrude intermediate60–70%
2Hydrochloric acid (10%) + Acetic acid, 37°C, 120 hr1-(3,5-Dimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydro-isoquinoline HCl25%
3Recrystallization (ethanol)Purified hydrochloride salt>95% purity

The use of hydrochloric acid as a catalyst ensures protonation of the amine, facilitating nucleophilic attack on the glycidic acid derivative. Partial hydrolysis of methoxy groups can occur under harsh conditions, necessitating controlled reaction parameters .

Pharmacological Properties

Bronchodilator Activity

1-(3,5-Dimethoxybenzyl)isoquinoline hydrochloride demonstrated 4–5 times greater efficacy than isoproterenol sulfate in preventing asthma-induced bronchoconstriction in preclinical models . Key findings include:

  • Rapid Onset: Inhalation of a 0.6% aerosol solution alleviated asthma paroxysms within 1 minute.

  • Extended Duration: Therapeutic effects persisted for 3 hours, doubling the duration of isoproterenol sulfate .

Mechanism of Action:
The compound likely activates β2-adrenergic receptors, inducing smooth muscle relaxation in bronchioles. The dimethoxybenzyl group may enhance receptor binding affinity via hydrophobic interactions .

Cardiotonic Effects

In canine models, the compound exhibited prolonged cardiotonic activity, with effects lasting 5 times longer than isoproterenol sulfate, albeit with weaker potency . Clinical case studies report successful reversal of auriculoventricular block and cardiac arrest following intravenous administration (0.2–0.5 mg/kg) .

Toxicity Profile

The compound’s LD50 in mice exceeded 1,600 mg/kg (subcutaneous injection), indicating markedly lower acute toxicity compared to isoproterenol sulfate (LD50 ≈ 500 mg/kg) . Chronic toxicity studies remain unpublished, warranting further investigation.

Therapeutic Applications and Clinical Relevance

Respiratory Disorders

The compound’s bronchodilator properties position it as a candidate for asthma and chronic obstructive pulmonary disease (COPD) therapy. Its extended duration of action could reduce dosing frequency, improving patient compliance .

Cardiovascular Emergencies

Case reports highlight its utility in intraoperative cardiac resuscitation, particularly in reversing conduction abnormalities during cardiosurgery . The combination of rapid onset and sustained activity makes it advantageous in critical care settings.

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